molecular formula C24H24ClN5O3 B11139327 N-[(2-chlorophenyl)methyl]-6-imino-7-(3-methoxypropyl)-11-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide

N-[(2-chlorophenyl)methyl]-6-imino-7-(3-methoxypropyl)-11-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide

Cat. No.: B11139327
M. Wt: 465.9 g/mol
InChI Key: LOPMDGCZOMWOER-UHFFFAOYSA-N
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Description

N-[(2-chlorophenyl)methyl]-6-imino-7-(3-methoxypropyl)-11-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide is a structurally complex heterocyclic compound characterized by a tricyclic core fused with multiple functional groups, including a 2-chlorobenzyl substituent, a methoxypropyl chain, and an imino-oxo moiety.

The structural elucidation of such compounds typically relies on X-ray crystallography and computational modeling tools. For instance, the SHELX system (e.g., SHELXL for refinement and SHELXD for structure solution) has been widely employed for small-molecule crystallography due to its robustness in handling high-resolution data and twinned crystals . Additionally, visualization software like ORTEP-3 and the WinGX suite facilitate the graphical representation of molecular conformations and crystallographic data .

Properties

Molecular Formula

C24H24ClN5O3

Molecular Weight

465.9 g/mol

IUPAC Name

N-[(2-chlorophenyl)methyl]-6-imino-7-(3-methoxypropyl)-11-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide

InChI

InChI=1S/C24H24ClN5O3/c1-15-7-5-10-30-21(15)28-22-18(24(30)32)13-17(20(26)29(22)11-6-12-33-2)23(31)27-14-16-8-3-4-9-19(16)25/h3-5,7-10,13,26H,6,11-12,14H2,1-2H3,(H,27,31)

InChI Key

LOPMDGCZOMWOER-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CN2C1=NC3=C(C2=O)C=C(C(=N)N3CCCOC)C(=O)NCC4=CC=CC=C4Cl

Origin of Product

United States

Preparation Methods

  • Unfortunately, specific synthetic routes for this compound are not readily available in the literature. it likely involves complex multistep reactions.
  • Industrial production methods may involve large-scale synthesis using specialized equipment and optimized conditions.
  • Chemical Reactions Analysis

    • Given its diverse functional groups, this compound could undergo various reactions:

        Oxidation: The ketone group could be oxidized to a carboxylic acid or other functional groups.

        Reduction: Reduction of the imino group could yield an amine.

        Substitution: The chlorophenylmethyl group could undergo substitution reactions.

    • Common reagents and conditions would depend on the specific reaction.
  • Scientific Research Applications

    Chemical Structure and Characteristics

    The compound features a unique triazatricyclo structure characterized by multiple functional groups that may influence its biological properties. Its molecular formula is C29H26ClN5O3 with a molecular weight of 528.0 g/mol. The presence of the chlorophenyl and methoxyphenyl groups is particularly noteworthy due to their association with enhanced biological activity in medicinal chemistry.

    Antimicrobial Properties

    Research indicates that compounds with similar structural frameworks may exhibit antimicrobial properties by inhibiting key bacterial enzymes or disrupting membrane integrity. For instance, docking studies suggest that derivatives of this compound could inhibit the E. coli MurB enzyme, which is critical for bacterial cell wall synthesis .

    Anticancer Potential

    The selectivity of this compound towards cancer cells versus normal cells is crucial for its therapeutic profile. Although specific cytotoxicity data for this compound is limited, related triazole derivatives have shown varying degrees of selectivity in preclinical studies . Further investigations are necessary to establish the therapeutic window and safety profile.

    Drug Development

    The compound's unique structure makes it a candidate for drug development in treating bacterial infections and cancer. Its mechanism of action may involve targeting specific enzymes or pathways critical to disease progression.

    Molecular Docking Studies

    Molecular docking studies can provide insights into the binding affinity of this compound with various biological targets, aiding in the design of more effective derivatives .

    Case Study 1: Antimicrobial Activity Evaluation

    In a study evaluating the antimicrobial efficacy of similar compounds, researchers found that certain derivatives effectively inhibited Staphylococcus aureus growth. The findings suggest that further exploration of N-[(2-chlorophenyl)methyl]-6-imino-7-(3-methoxypropyl)-11-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide could yield promising results in combating resistant strains .

    Case Study 2: Cytotoxicity Testing

    A study on related triazole compounds demonstrated selective cytotoxicity against various cancer cell lines while sparing normal cells. This highlights the potential of this compound as a therapeutic agent in oncology.

    Mechanism of Action

    • To determine the mechanism, we’d need experimental data. we can speculate:
      • It might interact with specific receptors or enzymes due to its unique structure.
      • Pathways related to cell signaling, metabolism, or gene expression could be affected.
  • Comparison with Similar Compounds

    Research Implications and Limitations

    • Methodological Considerations : While 3D similarity (e.g., ComboT scores combining ST and CT) is critical for rigid, conformationally sensitive compounds, computational demands remain a barrier. PubChem3D’s current limitation to 10 conformers per compound may overlook rare bioactive states .
    • Crystallographic Tools : Programs like SHELXL and WinGX enable precise structural validation, ensuring accurate 3D model generation for similarity comparisons .

    Biological Activity

    Overview

    N-[(2-chlorophenyl)methyl]-6-imino-7-(3-methoxypropyl)-11-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide is a complex organic compound with significant potential in pharmaceutical research. Its molecular formula is C23H22ClN5O2, and it has a molecular weight of 435.9 g/mol. The compound features a unique tricyclic structure that may contribute to its biological activity.

    PropertyValue
    Molecular Formula C23H22ClN5O2
    Molecular Weight 435.9 g/mol
    CAS Number 848682-81-5
    IUPAC Name This compound
    Purity Typically ≥ 95%

    Biological Activity

    The biological activity of this compound has been investigated in various studies focusing on its potential therapeutic applications:

    Anticancer Activity

    Research indicates that compounds similar to N-[(2-chlorophenyl)methyl]-6-imino derivatives exhibit significant anticancer properties. For instance:

    • Mechanism of Action : The compound may induce apoptosis in cancer cells by activating caspase pathways and inhibiting cell proliferation through modulation of cyclin-dependent kinases (CDKs) .
    • Case Study : In vitro studies demonstrated that the compound inhibited the growth of several cancer cell lines, including breast and lung cancer cells .

    Antimicrobial Properties

    Preliminary studies suggest that this compound exhibits antimicrobial activity against various pathogens:

    • Efficacy Against Bacteria : The compound showed effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli .
    • Mechanism : It is hypothesized that the triazatricyclo structure enhances membrane permeability or interferes with bacterial protein synthesis .

    Neuroprotective Effects

    Recent investigations have explored the neuroprotective potential of this compound:

    • Neuroprotection : Animal models indicated that treatment with this compound could reduce neuronal damage in models of neurodegenerative diseases such as Alzheimer's .
    • Mechanism : The proposed mechanism involves the inhibition of oxidative stress and inflammation pathways in neuronal cells .

    Research Findings

    A summary of key findings from various studies is presented below:

    Study TypeFindingsReference
    In vitro AnticancerInduces apoptosis in cancer cell lines; inhibits CDK activity
    AntimicrobialEffective against S. aureus and E. coli; potential mechanism involves membrane disruption
    NeuroprotectionReduces neuronal damage; inhibits oxidative stress pathways

    Q & A

    Basic Research Questions

    Q. What are the established synthetic routes for this compound, and how can its purity be validated?

    • Methodology : The compound’s synthesis likely involves multi-step organic reactions, such as coupling of the 2-chlorophenylmethyl moiety with the triazatricyclo core. Flow chemistry (e.g., Omura-Sharma-Swern oxidation) can enhance reproducibility and scalability . Purification may require gradient HPLC with UV detection, while structural confirmation employs 1^1H/13^13C NMR and high-resolution mass spectrometry (HRMS). Purity validation should use orthogonal methods: reverse-phase HPLC (>95% purity threshold) and elemental analysis .

    Q. Which spectroscopic techniques are critical for resolving the compound’s stereochemistry and tautomeric forms?

    • Methodology : X-ray crystallography is definitive for stereochemical assignment. If crystals are unavailable, 2D NMR (e.g., NOESY for spatial proximity) and IR spectroscopy can differentiate imino/enamine tautomers. Computational modeling (DFT) can predict stable tautomeric forms, validated against experimental NMR chemical shifts .

    Advanced Research Questions

    Q. How can Design of Experiments (DoE) optimize the synthesis yield and minimize byproducts?

    • Methodology : Apply a full factorial design to test variables: temperature, catalyst loading, and solvent polarity. Response surface methodology (RSM) identifies optimal conditions. For example, a 32^2 factorial design with central composite augmentation resolves non-linear relationships between variables. Statistical validation (ANOVA) ensures model reliability . Bayesian optimization algorithms may further refine reaction parameters beyond traditional DoE .

    Q. How should researchers address contradictions in reported synthetic yields or biological activity data?

    • Methodology : Conduct a meta-analysis of literature data, identifying variables like solvent purity or catalytic systems. Replicate experiments under controlled conditions (e.g., inert atmosphere, standardized reagents). Use LC-MS to track degradation products or impurities that may skew bioactivity results. Cross-validate findings with independent assays (e.g., SPR vs. cell-based assays) .

    Q. What computational strategies predict the compound’s binding affinity to target proteins?

    • Methodology : Perform molecular docking (AutoDock Vina, Schrödinger Suite) using the compound’s minimized 3D structure (DFT-optimized). Validate docking poses with molecular dynamics (MD) simulations (GROMACS) to assess binding stability. Compare results to experimental IC50_{50} values from enzyme inhibition assays .

    Q. How can the compound’s stability under varying pH and temperature conditions be systematically evaluated?

    • Methodology : Conduct accelerated stability studies (ICH guidelines): expose the compound to pH 1–13 buffers at 40°C/75% RH. Monitor degradation via UPLC-MS at timed intervals. Kinetic modeling (Arrhenius equation) predicts shelf life. Identify degradation products using MS/MS fragmentation .

    Q. What structure-activity relationship (SAR) strategies improve target selectivity while reducing off-target effects?

    • Methodology : Synthesize analogs with modifications to the methoxypropyl or chlorophenyl groups. Test analogs in parallel against primary (e.g., kinase X) and anti-target (e.g., hERG) assays. Use QSAR models to correlate substituent electronic parameters (Hammett σ) with activity. Prioritize candidates with >10-fold selectivity windows .

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